

"2-(Chloromethyl)-6-methoxypyridine hydrochloride" review of I

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
Compound Name: 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Cat. No.: B1455416

[Get Quote](#)

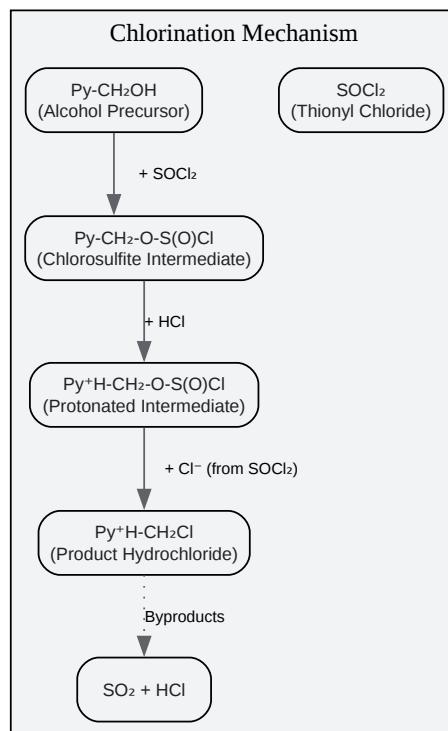
An In-depth Technical Guide to **2-(Chloromethyl)-6-methoxypyridine hydrochloride**: Synthesis, Reactivity, and Applications

Introduction: A Versatile Pyridine Building Block

2-(Chloromethyl)-6-methoxypyridine hydrochloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicine. Its structure, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a valuable and versatile building block for complex molecular architectures. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.

This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this key building block. We will detail its synthesis and reactions, offer detailed experimental protocols, and discuss its strategic use in the development of pharmacologically active agents.

Table 1: Chemical and Physical Properties of **2-(Chloromethyl)-6-methoxypyridine hydrochloride**


Property	Value	References
CAS Number	864264-99-3	[1]
Molecular Formula	C ₇ H ₉ Cl ₂ NO	[2]
Molecular Weight	194.06 g/mol	[3]
Appearance	White to off-white solid/crystalline powder	[4]
Melting Point	120-122 °C	[5]
Solubility	Soluble in water. Soluble in DMF, DMSO, and Ethanol. [6][7]	

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **2-(Chloromethyl)-6-methoxypyridine hydrochloride** involves the chlorination of its corresponding alcohol, 2-methoxy-6-methylpyridine. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.

Mechanism of Chlorination with Thionyl Chloride

The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming a tetrahedral intermediate. The pyridine nitrogen is protonated by the generated HCl, which also activates the substrate. In the key step, the chloride ion attacks the thionyl intermediate, leading to the desired chloromethyl product with the release of sulfur dioxide and another equivalent of HCl.

[Click to download full resolution via product page](#)

Caption: Mechanism of alcohol chlorination using thionyl chloride.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride

This protocol is a representative procedure adapted from established synthetic methods.[\[8\]](#)

Materials:

- (6-methoxypyridin-2-yl)methanol
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous
- Hexanes
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve (6-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of thionyl chloride (1.05 - 1.1 eq) in anhydrous dichloromethane (DCM) over 10 minutes. Maintain the temperature below 5 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Analyze via TLC or LC-MS.

- Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
- Purification: Suspend the resulting solid residue in hexanes and stir vigorously for 30 minutes. Filter the solid, wash with a small portion of cold hexane, and dry under reduced pressure to yield a white to off-white solid.

Causality and Experimental Choices:

- Inert Atmosphere: Prevents moisture from reacting with thionyl chloride, which would quench the reagent and generate excess HCl.
- Anhydrous Solvent: Dichloromethane is a good solvent for the reactants and is unreactive towards thionyl chloride. Its anhydrous form is critical to the reaction.
- Slow, Cold Addition: The reaction is exothermic. Slow addition at 0 °C controls the reaction rate, prevents overheating, and minimizes the formation of byproducts.
- Hexane Wash: The hydrochloride salt product has very low solubility in nonpolar solvents like hexanes, while many organic impurities are more soluble in hexane. This allows for effective washing of the product. [8]

Chemical Reactivity and Safe Handling

The primary site of reactivity on **2-(Chloromethyl)-6-methoxypyridine hydrochloride** is the chloromethyl group. The carbon atom is highly electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. This makes it an excellent alkylating agent for a wide range of nucleophiles. [9]

[Click to download full resolution via product page](#)

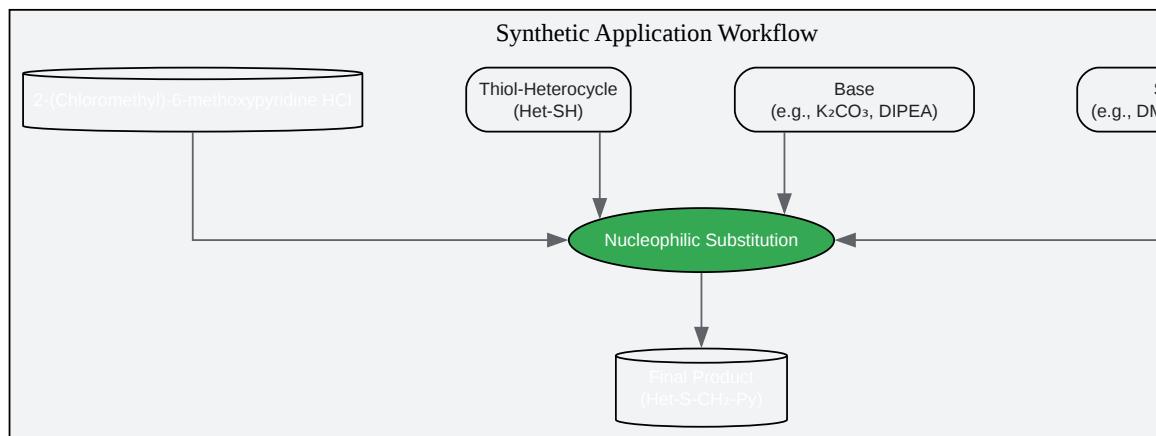
Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity is the cornerstone of its utility, allowing for the facile introduction of the 6-methoxypyridin-2-ylmethyl moiety into various molecules. It is based on the high reactivity of the chloromethyl group, which can form C-N, C-S, or C-O bonds with a variety of nucleophiles. [3]

Safety, Storage, and Handling

As a reactive alkylating agent and hydrochloride salt, **2-(Chloromethyl)-6-methoxypyridine hydrochloride** requires careful handling.

Table 2: Safety and Handling Information


Aspect	Recommendation	References
Personal Protective Equipment (PPE)	Safety glasses/goggles, chemical-resistant gloves, lab coat. Handle in a well-ventilated fume hood.	[10][11]
Hazards	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.	[11][12][13]
First Aid	In case of contact, rinse affected area immediately and thoroughly with water. Seek medical attention.	[10]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.	[7][12]
Stability	Stable under recommended storage conditions. Moisture sensitive.	[7][11]
Disposal	Dispose of contents/container in accordance with local, regional, national, and international regulations.	[11]

Application in Medicinal Chemistry: A Case Study

The utility of **2-(Chloromethyl)-6-methoxypyridine hydrochloride** is best illustrated through its application in the synthesis of pharmacologically active intermediate in the development of kinase inhibitors and other biologically active compounds.[3]

Case Study: Synthesis of a Pyridine-based Kinase Inhibitor Scaffold

In this workflow, the compound is used to alkylate a thiol-containing heterocycle, a common core in many kinase inhibitors. This reaction forms a stab

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing a thioether-linked pyridine derivative.

Experimental Protocol: Alkylation of a Thiol Nucleophile

Materials:

- **2-(Chloromethyl)-6-methoxypyridine hydrochloride** (1.0 eq)
- Heterocyclic thiol (e.g., 2-mercaptopbenzimidazole) (1.0 eq)
- Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.2 eq)

- Dimethylformamide (DMF) or Acetonitrile
- Standard laboratory glassware

Procedure:

- Setup: To a solution of the heterocyclic thiol in DMF, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.
- Addition: Add a solution of **2-(Chloromethyl)-6-methoxypyridine hydrochloride** in a minimal amount of DMF to the suspension.
- Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature and pour it into ice water.
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify chromatography or recrystallization to obtain the final product.

Rationale:

- Base: The base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic chloromethyl group. The base also neutralizes the hydrochloride salt and the HCl generated during the reaction.
- Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and facilitate the S_N2 reaction mechanism.

Analytical Characterization and Purification

Ensuring the purity and identity of **2-(Chloromethyl)-6-methoxypyridine hydrochloride** is critical for its use in subsequent synthetic steps.

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure. Expected characteristic signals include peaks for the protons, and the aromatic protons on the pyridine ring.[14][15]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Table 3: Representative 1H NMR Data (in $CDCl_3$) (Note: Shifts are approximate and can vary based on solvent and concentration. Data is extrapolate

Protons	Approximate Chemical Shift (δ , ppm)	Multiplicity
Methoxy (-OCH ₃)	~3.9 - 4.1	Singlet
Chloromethyl (-CH ₂ Cl)	~4.6 - 4.8	Singlet
Pyridine Ring Protons	~6.7 - 7.8	Multiplets

Purification Strategies

Crude **2-(Chloromethyl)-6-methoxypyridine hydrochloride** often contains unreacted starting materials or byproducts.

- Solvent Washing: As described in the synthesis protocol, washing the crude solid with a non-polar solvent like hexanes or a mixture of acetone and purification.[16]
- Recrystallization: For higher purity, recrystallization can be employed. A common technique involves dissolving the crude product in a minimal amount of isopropanol and then either cooling slowly or adding a "poor" solvent (like ether or hexanes) to induce crystallization of the pure compound.[16][17]

Conclusion

2-(Chloromethyl)-6-methoxypyridine hydrochloride is a foundational building block in modern organic synthesis. Its defined reactivity, centered on provides a reliable handle for constructing complex molecules, particularly within the realm of pharmaceutical drug discovery. A thorough understandi requirements, and reaction profile, as detailed in this guide, empowers researchers to leverage its full potential in creating novel compounds with sign

References

- Benchchem. 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4. URL: <https://www.benchchem.com/product/b839603>
- ChemicalBook. **2-(Chloromethyl)-6-Methoxypyridine hydrochloride** - Safety Data Sheet. URL: <https://www.chemicalbook.com/ProductMSDSDe>
- Sigma-Aldrich. 2-(Chloromethyl)-6-methylpyridine hydrochloride. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/641982>
- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. URL: <https://www.prepchem.com/synthesis-of-2-chloromethyl-pyridine-hydroc>
- chemBlink. SDS of 2-Chloromethyl-6-methylpyridine, Safety Data Sheets, CAS 3099-29-4. URL: <https://www.chemblink.com/sds/3099-29-4.htm>
- CPHI Online. 2-Methyl-6-chloromethylpyridine hydrochloride. URL: <https://www.cphi-online.com/kingfirst-chemicaljiangsuco-ltd-product-details/2-m>
- hydrochloride
- lookchem. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS). URL: <https://www.lookchem.com/sds/405103-68-6.html>
- Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet. URL: <https://www.jubilantingrevia.com/sites/default/files/2022-06/2-Chlor>
- Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. URL: <https://www.cionpharma.com/2-chloromethyl-4-me>
- hydrochloride.html
- Apollo Scientific. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. URL: <https://www.apolloscientific.co.uk/msds/O>
- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. URL: <https://www.chemicalbook.com/synthesis/86604-75>
- MySkinRecipes. 5-(Chloromethyl)-2-methoxypyridine hydrochloride. URL: <https://www.myskinrecipes.com/shop/166841-5-chloromethyl-2-methoxy>
- PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/153259-31-5>
- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/6959-47-3_
- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/17228-64-7_1HNMR.I
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/152730>
- PubChem. 2-Chloro-6-methoxypyridine. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/87009>
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine chloride. URL: <https://patents.google>.
- Thermo Fisher Scientific. 2-Chloro-6-methoxypyridine, 98%. URL: <https://www.thermofisher>.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: <https://patents.google>.
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride. URL: <https://patents.goo>
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. URL: <https://patents.google>.
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%. URL: <https://www.sigmaaldrich.com/GB/en/product/aldrich/152730>
- ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. URL: <https://www.chembk.com/en/chem/86604-75-3>
- Benchchem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. URL: <https://www.benchchem.c>
- guide/Stability_and_Storage_of_2-(Chloromethyl)pyrimidine_Hydrochloride.pdf
- ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. URL: <https://www.researchgate.net/publication/23577>
- chloro-6-methoxypyridine_in_various_solvents
- PubChem. 2-[5-(Chloromethyl)-2-pyridinyl]-6-methoxypyridine. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/11379327>
- RASAYAN J. Chem. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-METHOX. URL: https://rasayanjournal.co.in/admin/php/upload/202_pdf.pdf
- Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. URL: <https://www.benchchem.com/>
- support/Purification_of_4-(Chloromethyl)-2-methoxypyridine.pdf
- Career Henan Chemical Co. 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6. URL: <https://www.chemical-reagent.com/products/2-chloro-6.html>
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: <https://www.fishersci.com/msds?productName>
- Sigma-Aldrich. 2-(Chloromethyl)-6-methoxypyridine. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/751356>
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. URL: <https://www.fishersci.co.uk/store/ms>
- partNumber=17081734&productDescription=2-Chloromethyl-4-methoxy-3,5-dimethylpyridine+hydrochloride%2C+98%25%2C+Thermo+Scientific&vendorId=VN00033333&countryCode=GB&language=en
- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/86604-75-3>
- ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-35-DIMETHYL-4-METHOXY-PYRIDINE HYDROCHLORIDE. URL: https://www.researchgate.net/publication/383020967_PROCESS_OPTIMIZATION_AND_GREEN_CHEMISTRY_APPROACH_DURING_SYNTHES
- CHLOROMETHYL-35-DIMETHYL-4-METHOXY-PYRIDINE HYDROCHLORIDE
- CAS Common Chemistry. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. URL: <https://commonchemistry.cas.org/detail?cas>
- FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. URL: <https://www.chemfaq.com/faq/how-is-2-chlorometh>
- hydrochloride-synthesized

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(ChloroMethyl)-6-Methoxypyridine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. 5-(Chloromethyl)-2-methoxypyridine hydrochloride [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. cionpharma.com [cionpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.pt [fishersci.pt]
- 14. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 15. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 16. CN101648907A - Purifying method of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. ["2-(Chloromethyl)-6-methoxypyridine hydrochloride" review of literature]. BenchChem, [2026]. [Online PDF]. A [https://www.benchchem.com/product/b1455416#2-chloromethyl-6-methoxypyridine-hydrochloride-review-of-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com